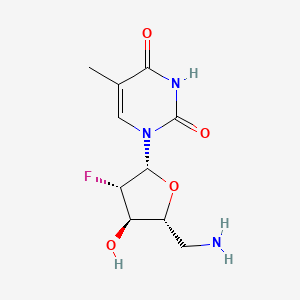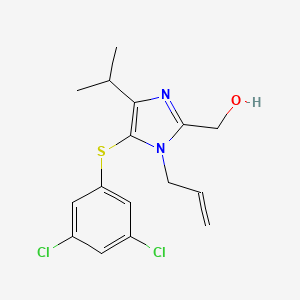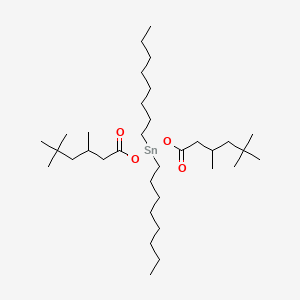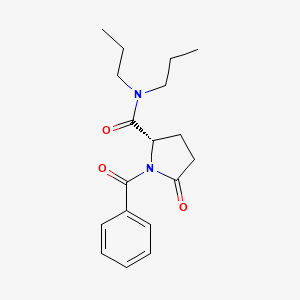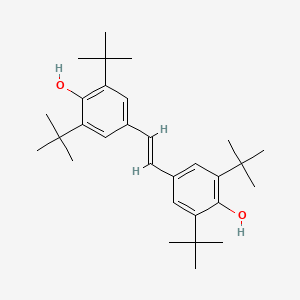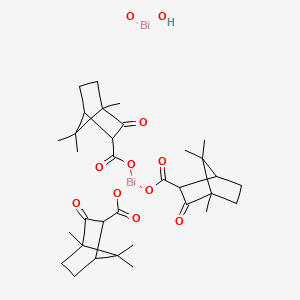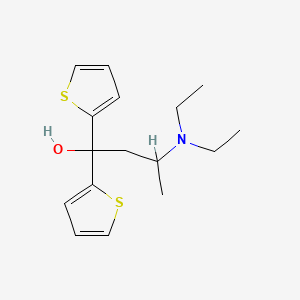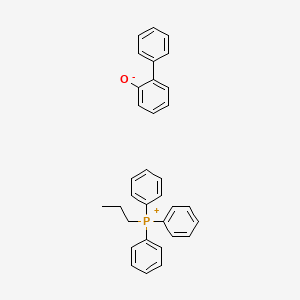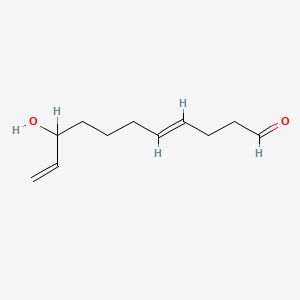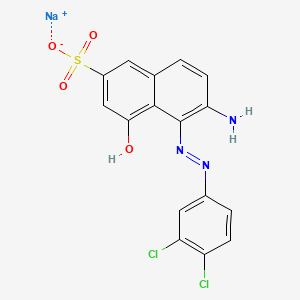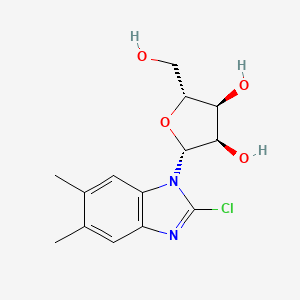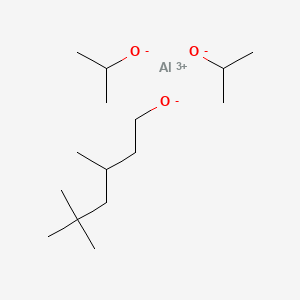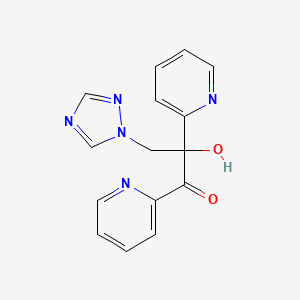
1-Propanone, 2-hydroxy-1,2-di-2-pyridinyl-3-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanona, 2-hidroxi-1,2-di-2-piridinil-3-(1H-1,2,4-triazol-1-il)- es un compuesto orgánico complejo caracterizado por la presencia de anillos de piridina y triazol
Métodos De Preparación
La síntesis de 1-Propanona, 2-hidroxi-1,2-di-2-piridinil-3-(1H-1,2,4-triazol-1-il)- normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la reacción de 3-piridinacarboxaldehído con reactivos apropiados para formar los compuestos intermedios, que luego se hacen reaccionar en condiciones controladas para producir el producto final. Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-Propanona, 2-hidroxi-1,2-di-2-piridinil-3-(1H-1,2,4-triazol-1-il)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en los anillos de piridina, utilizando reactivos como los haluros de alquilo o los cloruros de acilo, lo que lleva a la formación de derivados sustituidos.
Aplicaciones Científicas De Investigación
1-Propanona, 2-hidroxi-1,2-di-2-piridinil-3-(1H-1,2,4-triazol-1-il)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-Propanona, 2-hidroxi-1,2-di-2-piridinil-3-(1H-1,2,4-triazol-1-il)- implica su interacción con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de vías biológicas. La presencia de anillos de piridina y triazol le permite formar complejos estables con iones metálicos, lo que puede mejorar su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares incluyen:
1-Propanona, 1-(2-piridinil)-: Este compuesto comparte el anillo de piridina pero carece de la porción de triazol, lo que lo hace menos versátil en términos de actividad biológica.
2-Hidroxipropiofenona: Este compuesto tiene un grupo hidroxilo similar, pero difiere en la estructura del anillo aromático, lo que lleva a diferentes propiedades químicas y biológicas.
Propiedades
Número CAS |
107658-96-8 |
|---|---|
Fórmula molecular |
C15H13N5O2 |
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
2-hydroxy-1,2-dipyridin-2-yl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H13N5O2/c21-14(12-5-1-3-7-17-12)15(22,9-20-11-16-10-19-20)13-6-2-4-8-18-13/h1-8,10-11,22H,9H2 |
Clave InChI |
QKIHBOAEBBTGJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


